molecular formula C15H12IN3O5 B5962852 N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide CAS No. 5474-21-5

N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide

Cat. No. B5962852
CAS RN: 5474-21-5
M. Wt: 441.18 g/mol
InChI Key: FLVYXTZIMBRGRB-CAOOACKPSA-N
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Description

N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood. However, studies have shown that it acts by inhibiting the growth of cancer cells and microorganisms, possibly by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer and antimicrobial properties make it a promising candidate for further research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide. These include further studies on its mechanism of action, its potential use as a diagnostic tool for cancer and other diseases, and its development as a therapeutic agent for cancer and microbial infections. Additionally, research could focus on developing more efficient synthesis methods and exploring the compound's potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop it as a therapeutic agent.

Synthesis Methods

The synthesis of N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide involves the reaction of 4-hydroxy-3-iodobenzaldehyde with 2-nitrophenylacetic acid hydrazide in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography.

Scientific Research Applications

N'-(4-hydroxy-3-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to possess anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O5/c16-11-7-10(5-6-13(11)20)8-17-18-15(21)9-24-14-4-2-1-3-12(14)19(22)23/h1-8,20H,9H2,(H,18,21)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVYXTZIMBRGRB-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416428
Record name ST000840
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5474-21-5
Record name ST000840
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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